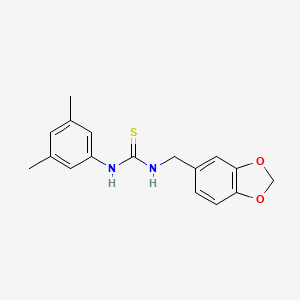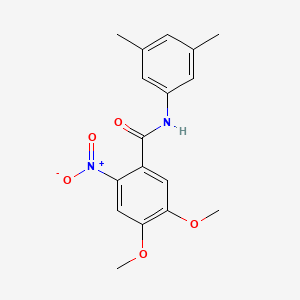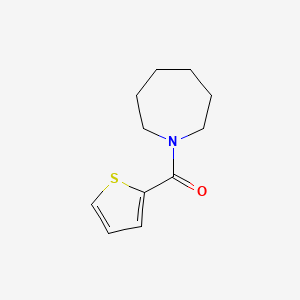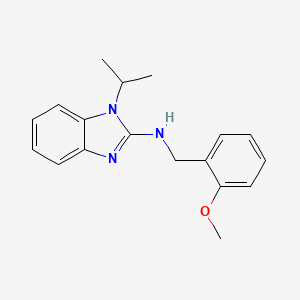![molecular formula C17H18ClNO2S B5733757 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)
3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide, also known as CMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMMP is a propanamide derivative that is synthesized using specific chemical reactions. In
Mechanism of Action
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide is not fully understood. However, it is believed that 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide has been found to possess anti-oxidant properties, which can help to reduce oxidative stress and protect against cellular damage.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide in lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to target specific pathways and study their effects on disease progression. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide in lab experiments is its potential toxicity. 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of new therapeutic applications for 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide and its potential side effects.
Synthesis Methods
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide involves a series of chemical reactions. The first step is the conversion of 2-methoxy-5-methylphenol to 2-methoxy-5-methylbenzene-1,3-diol by reacting it with sodium hydroxide and then with 1,3-dibromo-5,5-dimethylhydantoin. The resulting compound is then reacted with thioanisole to form 3-(2-methoxy-5-methylphenylthio)-1,3-dihydroxy-5,5-dimethyl-2H-pyrrol-2-one. Finally, this compound is reacted with 4-chlorobenzoyl chloride to form 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide.
Scientific Research Applications
3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide has been found to be effective in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-12-3-8-16(21-2)15(11-12)19-17(20)9-10-22-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYJONJMNCCJLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B5733704.png)
![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5733712.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)
![3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)


![1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)


